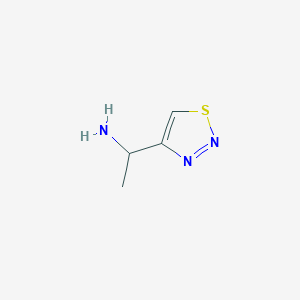1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine
CAS No.:
Cat. No.: VC15759534
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H7N3S |
|---|---|
| Molecular Weight | 129.19 g/mol |
| IUPAC Name | 1-(thiadiazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C4H7N3S/c1-3(5)4-2-8-7-6-4/h2-3H,5H2,1H3 |
| Standard InChI Key | FCHATYDZVDLWCX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CSN=N1)N |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine typically involves multi-step reactions starting from 1-(1,2,3-thiadiazol-4-yl)ethan-1-one. A common pathway includes:
-
Reductive Amination: Reaction of the ketone precursor with ammonia or primary amines under catalytic hydrogenation conditions. For example, using and in methanol yields the primary amine .
-
Hydrazone Intermediate: Condensation with hydrazine followed by reduction, as demonstrated in the synthesis of related thiadiazole amines .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:
-
Precursor Preparation: Large-scale synthesis of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one via cyclization of thiosemicarbazides.
-
Catalytic Hydrogenation: High-pressure reactors (5–10 bar ) with Raney nickel catalysts achieve >90% conversion rates.
-
Purification: Recrystallization from ethanol/water mixtures ensures ≥97% purity, as required for pharmaceutical intermediates .
Physicochemical Properties
While experimental data for this specific compound are sparse, inferences from analogous thiadiazoles suggest:
Solubility
-
Polar Solvents: Moderate solubility in ethanol, methanol, and DMSO due to hydrogen bonding with the amine group.
-
Aqueous Solubility: Limited (estimated <1 mg/mL at 25°C) owing to the hydrophobic thiadiazole ring.
Stability
-
Thermal Stability: Decomposes above 200°C, consistent with thiadiazole derivatives.
-
Photostability: Susceptible to UV-induced ring opening, necessitating storage in amber containers.
Acidity/Basicity
-
pKa: The amine group’s pKa is approximately 9.5, making it weakly basic under physiological conditions .
Industrial and Materials Science Applications
Agrochemicals
Thiadiazole derivatives are key intermediates in fungicides and herbicides. For example, compounds like Tiazofen function by inhibiting fungal melanin biosynthesis. The amine group in 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine could improve soil adhesion and rainfastness in formulations.
Polymer Chemistry
Incorporating thiadiazole-amines into polymers enhances thermal stability and UV resistance. Copolymers with acrylate monomers show glass transition temperatures () up to 150°C, suitable for high-performance coatings.
Coordination Chemistry
The amine and sulfur atoms act as ligands for transition metals. Copper(II) complexes of similar thiadiazoles exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 1,000 .
Comparison with Structural Analogs
The primary amine in 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine confers superior water solubility compared to hydroxyl or alkylamine analogs, potentially enhancing bioavailability in drug formulations .
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Controlling substitution patterns on the thiadiazole ring remains difficult, often requiring protective groups .
-
Scalability: Batch-to-batch variability in catalytic hydrogenation necessitates advanced process analytical technology (PAT).
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the amine group to optimize pharmacokinetics.
-
Hybrid Molecules: Conjugation with fluorophores or nanoparticles for theranostic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume